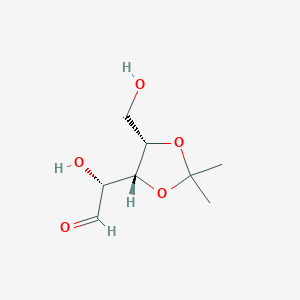

3,4-O-Isopropylidene-L-arabinose

Description

Strategic Utility of Acetals in Carbohydrate Chemistry

Acetals, formed by the reaction of a diol with an aldehyde or ketone, are among the most important and widely used protecting groups in carbohydrate chemistry. lookchem.comacs.org Their popularity stems from several key advantages:

Stability: Acetals are stable to a wide range of reaction conditions, particularly basic, oxidative, and reductive environments, allowing for a broad scope of subsequent chemical transformations. numberanalytics.com

Ease of Formation and Cleavage: They are typically formed under acidic conditions using an appropriate carbonyl compound, such as acetone (B3395972) or benzaldehyde, and can be readily removed by acid-catalyzed hydrolysis. nih.gov This allows for their introduction and removal under relatively mild conditions.

Regioselectivity: The formation of cyclic acetals, such as isopropylidene acetals (acetonides), can be highly regioselective, often favoring the protection of cis-vicinal diols or 1,3-diols, depending on the carbohydrate's stereochemistry. nih.gov This selectivity is a powerful tool for differentiating between the various hydroxyl groups on a sugar ring.

Conformational Constraint: The formation of a cyclic acetal (B89532) can lock the pyranose or furanose ring into a more rigid conformation. nih.gov This conformational restriction can significantly influence the stereochemical outcome of subsequent reactions, particularly glycosylations, by controlling the accessibility of the anomeric center. nih.govlookchem.com

The isopropylidene group, derived from acetone, is a particularly common acetal protecting group due to the simplicity of its formation and the stability of the resulting five-membered dioxolane ring. nih.gov

The 3,4-O-Isopropylidene-L-Arabinose Moiety as a Synthetic Platform

L-arabinose, a pentose (B10789219) sugar, is a constituent of many biopolymers. Its derivative, this compound, serves as a valuable chiral building block in organic synthesis. The protection of the C3 and C4 hydroxyl groups as an isopropylidene acetal leaves the C1, C2, and C5 hydroxyls available for further functionalization. This selective protection makes it an ideal starting material for the synthesis of a variety of complex molecules, most notably nucleoside analogs. nih.gov

The strategic placement of the isopropylidene group directs chemical modifications to the remaining free hydroxyl groups. For instance, the primary hydroxyl at C5 can be selectively targeted for oxidation or displacement reactions, while the C2 hydroxyl can be involved in glycosylation or other transformations. This controlled reactivity is fundamental to its utility as a synthetic platform.

Historical Context and Evolution of its Application in Academic Research

The use of isopropylidene acetals as protecting groups in carbohydrate chemistry dates back to the early 20th century, with pioneering work by Emil Fischer. numberanalytics.com However, the specific application of this compound as a key synthetic intermediate gained prominence with the growing interest in the synthesis of modified nucleosides for therapeutic purposes.

Early research focused on establishing reliable methods for the selective acetalization of L-arabinose. nih.govnih.gov Over time, as the demand for novel antiviral and anticancer agents grew, so did the sophistication of synthetic routes employing this protected sugar. Researchers began to exploit the fixed conformation and the differentiated reactivity of the hydroxyl groups of this compound to achieve highly stereoselective syntheses of complex nucleoside analogs with specific biological activities. nih.gov For example, it has been a key starting material in the synthesis of certain antiviral agents, where the arabinose sugar moiety is a critical component for biological activity. nih.govdocumentsdelivered.com The evolution of its use reflects the broader advancements in synthetic organic chemistry, from fundamental protecting group strategies to the intricate design of bioactive molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-[(4R,5S)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-8(2)12-6(4-10)7(13-8)5(11)3-9/h3,5-7,10-11H,4H2,1-2H3/t5-,6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCDLMVMDQUSGI-LYFYHCNISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(C(O1)C(C=O)O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]([C@H](O1)[C@H](C=O)O)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 O Isopropylidene L Arabinose and Its Key Intermediates

Regioselective Acetonation of L-Arabinose

The direct and selective protection of the C3 and C4 hydroxyl groups of L-arabinose presents a significant synthetic hurdle. The formation of isopropylidene derivatives, or acetals, typically involves the reaction of the sugar with acetone (B3395972) or a related reagent, such as 2,2-dimethoxypropane (B42991) or 2-methoxypropene (B42093), in the presence of an acid catalyst. The regiochemical outcome of this reaction is dictated by a delicate interplay between kinetic and thermodynamic control.

Under thermodynamic conditions, which involve longer reaction times or higher temperatures, the most stable product is favored. In the case of L-arabinose, this often leads to the formation of the 2,3:4,5-di-O-isopropylidene derivative. However, by carefully controlling the reaction conditions to favor kinetic control (lower temperatures and shorter reaction times), it is possible to influence the product distribution towards mono-O-isopropylidene derivatives.

Research has shown that the acetonation of L-arabinose under kinetic control can yield mixtures of mono- and di-O-isopropylidene derivatives. For instance, the use of a fibrous polymer-supported sulfonic acid catalyst (Smopex-101 H+) with 2,2-dimethoxypropane or 2-methoxypropene in N,N-dimethylformamide has been reported to produce kinetically favored isopropylidene derivatives of L-arabinose in moderate to good yields (46-88%). researchgate.net While this method provides a pathway to mono-protected isomers, the isolation of the specific 3,4-O-isopropylidene isomer in high yield from the resulting mixture can be challenging and often requires chromatographic separation.

The initial product of the acetonation of L-arabinose diethyl dithioacetal has been identified as the 4,5-O-isopropylidene derivative, which can then be converted to the 2,3:4,5-di-O-isopropylidene acetal (B89532). This suggests that the formation of the 3,4-isomer is not the most kinetically favored pathway under these conditions. Achieving high regioselectivity for the 3,4-diol often requires a more strategic, multi-step approach rather than direct acetonation of the unprotected sugar.

Table 1: Conditions for Acetonation of L-Arabinose and Resulting Products

| Reagent | Catalyst | Conditions | Major Product(s) |

| Acetone/2,2-Dimethoxypropane | Acid Catalyst | Thermodynamic | 2,3:4,5-Di-O-isopropylidene-L-arabinose |

| 2,2-Dimethoxypropane/2-Methoxypropene | Smopex-101 H+ | Kinetic | Mixture of mono- and di-O-isopropylidene derivatives |

| Acetone | Acid Catalyst | Kinetic (on diethyl dithioacetal) | 4,5-O-Isopropylidene-L-arabinose diethyl dithioacetal |

Multistep Synthesis from Related Carbohydrate Precursors

Given the challenges of direct regioselective acetonation, multistep synthetic sequences starting from more readily available carbohydrate precursors are often employed. These routes allow for the strategic introduction and manipulation of protecting groups to ultimately yield the desired 3,4-O-Isopropylidene-L-arabinose.

Preparation of L-Arabinose Derivatives with Isopropylidene Protection

The preparation of various isopropylidene-protected L-arabinose derivatives serves as a foundation for accessing the 3,4-isomer. For instance, the synthesis of 2,3-O-isopropylidene-sn-glycerol from L-arabinose proceeds through a 4,5-monoisopropylidene L-arabinose diethyl mercaptal derivative. nih.gov This highlights a strategy where initial protection at the more reactive primary hydroxyl group (C5) and the adjacent secondary hydroxyl group (C4) can be achieved, followed by further synthetic manipulations. While not directly yielding the 3,4-isomer, such intermediates can potentially be transformed through protecting group migration or selective deprotection-reprotection sequences.

Chiral Pool Synthesis Approaches Utilizing L-Arabinose as Starting Material

L-arabinose is a valuable component of the chiral pool, providing a readily available source of stereocenters for the synthesis of complex molecules. The selective protection of its hydroxyl groups is a critical first step in its utilization as a chiral building block. The formation of isopropylidene derivatives, including the 3,4-O-isopropylidene isomer, furnishes a stable, protected starting material for further synthetic transformations.

For example, L-arabinose has been used as a precursor in the synthesis of various biologically active compounds and natural products. The 3,4-O-isopropylidene protected form, once obtained, can be utilized in reactions that target the remaining free hydroxyl groups at C1, C2, and C5, or after further selective protection, can be elaborated into more complex chiral structures.

Methodological Advancements in Isopropylidenation Procedures

Recent advancements in synthetic methodology have focused on achieving higher regioselectivity in the protection of polyols like L-arabinose. The use of catalyst-controlled reactions is a promising strategy. Chiral phosphoric acids (CPAs) have emerged as effective catalysts for the regioselective acetalization of diols in various monosaccharides. nih.gov Although direct application to the 3,4-diol of L-arabinose is not extensively documented, the principles of catalyst-controlled regioselectivity offer a potential pathway. These catalysts can create a specific chiral environment around the substrate, directing the acetal formation to a particular diol pair.

Furthermore, the use of heterogeneous catalysts, such as the aforementioned Smopex-101 H+, simplifies product purification and catalyst recycling, making the process more efficient and scalable. researchgate.net These modern catalytic methods, which can operate under mild and kinetically controlled conditions, are key to overcoming the inherent challenges of selective protection in carbohydrate chemistry and offer promising avenues for the efficient synthesis of this compound.

Advanced Chemical Transformations and Derivatizations of 3,4 O Isopropylidene L Arabinose

Glycosylation Reactions and Oligosaccharide Synthesis

The free anomeric hydroxyl group of 3,4-O-Isopropylidene-L-arabinose makes it a valuable glycosyl donor for the synthesis of oligosaccharides. By activating the anomeric position, it can be coupled with a suitable glycosyl acceptor to form a glycosidic linkage. The remaining free hydroxyl groups at C-2 and C-5 can also serve as acceptor sites for further glycosylation, enabling the construction of branched oligosaccharide chains.

Various strategies have been employed to activate the anomeric center for glycosylation. For instance, conversion of the hemiacetal to a glycosyl halide or a trichloroacetimidate (B1259523) donor are common approaches. These activated donors can then react with a protected glycosyl acceptor, often in the presence of a promoter such as a Lewis acid, to yield the desired oligosaccharide. The stereochemical outcome of the glycosylation is a critical aspect and is influenced by factors such as the nature of the protecting groups, the solvent, and the reaction conditions.

The strategic use of this compound derivatives in oligosaccharide synthesis has been demonstrated in the assembly of complex structures. For example, derivatives of this compound have been utilized as key intermediates in the synthesis of arabinoxylan oligosaccharides. In these syntheses, the protected arabinose unit is strategically introduced into a growing oligosaccharide chain, highlighting its importance as a building block in the construction of biologically relevant glycans.

Selective Functional Group Modifications

The presence of multiple free hydroxyl groups in this compound allows for a range of selective functional group modifications. These transformations are crucial for the synthesis of modified monosaccharides with unique biological activities or for the preparation of advanced intermediates for further synthetic manipulations.

Alkylation and Acylation Strategies

The free hydroxyl groups at C-1, C-2, and C-5 of this compound can be selectively alkylated or acylated. The regioselectivity of these reactions is often dependent on the reaction conditions, including the choice of base, solvent, and electrophile. For instance, under specific conditions, it is possible to achieve selective protection of the primary hydroxyl group at C-5, leaving the secondary hydroxyl at C-2 available for further transformations.

Common alkylating agents include benzyl (B1604629) bromide and alkyl halides, typically employed in the presence of a base such as sodium hydride. Acylation is readily achieved using acid anhydrides or acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine. These reactions are fundamental in multistep synthetic sequences, allowing for the differential protection of hydroxyl groups, which is essential for directing subsequent chemical modifications.

| Transformation | Reagents and Conditions | Product |

| Benzylation | Benzyl bromide (BnBr), Sodium hydride (NaH), DMF | O-Benzylated derivative |

| Acetylation | Acetic anhydride (B1165640) (Ac₂O), Pyridine | O-Acetylated derivative |

| Benzoylation | Benzoyl chloride (BzCl), Pyridine | O-Benzoylated derivative |

Halogenation (e.g., Fluorination)

The introduction of halogen atoms, particularly fluorine, into carbohydrate structures can significantly alter their biological properties. The selective halogenation of this compound derivatives has been explored to create fluorinated sugar analogs.

The synthesis of 2-deoxy-2-fluoro-arabinose derivatives, for example, can be achieved from appropriately protected arabinose precursors. google.com One common method involves the use of diethylaminosulfur trifluoride (DAST) or its analogs to replace a hydroxyl group with a fluorine atom. google.com The reaction of a protected arabinose derivative, where the C-2 hydroxyl group is exposed, with a fluorinating agent can lead to the desired 2-deoxy-2-fluoro-L-arabinose derivative. google.com The stereochemical outcome of the fluorination is a critical consideration and is often influenced by the neighboring group participation of other functional groups on the sugar ring. Practical syntheses of 2-deoxy-2-fluoro-D-arabinofuranose derivatives have been developed, which can be conceptually applied to the L-enantiomer. nih.gov

Oxidative and Reductive Manipulations

The carbon skeleton of this compound can be further modified through a variety of oxidative and reductive reactions, leading to the formation of lactones, uronic acids, and other sugar derivatives.

Formation of Lactones and Uronolactones

Oxidation of the primary alcohol at C-5 of this compound can lead to the formation of the corresponding uronic acid, which can subsequently cyclize to form a uronolactone. A notable example is the synthesis of 3,4-O-isopropylidene-2,5-L-arabino-urono-lactone. This transformation highlights the utility of this protected sugar in accessing valuable chiral building blocks.

Furthermore, oxidative cleavage of the C1-C2 bond, followed by subsequent manipulations, can lead to the formation of other types of lactones. For instance, the formation of a δ-lactone, 3,4-O-Isopropylidene-2-C-methyl-d-arabinono-1,5-lactone, has been reported from a related protected ketose, demonstrating the versatility of these intermediates in lactone synthesis.

Generation of Aldoses and Keto-Sugars

The aldehyde functionality in the open-chain form of this compound can be manipulated to generate other aldoses or keto-sugars. For example, demercaptalation of a dithioacetal derivative of 2,3:4,5-di-O-isopropylidene-L-arabinose can yield the corresponding aldehydo-arabinose derivative. nih.gov

Moreover, oxidative cleavage of the vicinal diol that can be generated after removal of the isopropylidene group can lead to the formation of smaller aldehydes. masterorganicchemistry.comrsc.orgrug.nlnih.gov For instance, periodate (B1199274) oxidation of the corresponding diol would cleave the C3-C4 bond. Reductive processes, on the other hand, can be employed to convert the aldehyde group into a primary alcohol, leading to the corresponding alditol. These transformations expand the synthetic utility of this compound, allowing for its conversion into a variety of other sugar derivatives.

Selective Cleavage for Chiral Building Blocks (e.g., Dihydroxybutanoic Acid)

The selective cleavage of the carbon backbone of this compound is a powerful strategy for the synthesis of smaller, highly functionalized chiral building blocks. A key transformation in this regard is the oxidative cleavage of the vicinal diol functionality, which can be achieved after appropriate derivatization.

One notable application is the synthesis of derivatives of dihydroxybutanoic acid. This process typically involves the initial conversion of this compound to its diethyl dithioacetal derivative. Subsequent periodate oxidation cleaves the bond between the second and third carbon atoms, leading to a protected aldehyde. This intermediate can then be further oxidized to the corresponding carboxylic acid and, following deprotection, yields the desired dihydroxybutanoic acid derivative. This method provides a reliable route to these valuable chiral synthons, which are integral to the synthesis of various biologically active molecules.

A related procedure describes the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. nih.gov In this process, L-arabinose is first converted to its 4,5-monoisopropylidene diethyl mercaptal derivative. nih.gov This compound then undergoes periodate oxidation followed by borohydride (B1222165) reduction to yield the target acetonide-protected glycerol. nih.gov

Carbon-Carbon Bond Formation Reactions

Extending the carbon framework of this compound through carbon-carbon bond formation reactions opens up pathways to more complex and diverse molecular architectures. The protected nature of this arabinose derivative allows for the selective reaction at the unprotected hydroxyl groups or at the aldehyde functionality, which can be unmasked from a dithioacetal precursor.

The Wittig reaction is a fundamental tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com In the context of this compound, the aldehyde group can be generated by demercaptalation of its diethyl dithioacetal derivative. nih.gov This aldehyde is then susceptible to reaction with a variety of Wittig reagents, allowing for the introduction of a wide range of substituents.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides predominantly yield (Z)-alkenes. organic-chemistry.org This stereoselectivity is crucial for controlling the geometry of the newly formed double bond, a key feature in the synthesis of many complex molecules.

| Reactants | Reaction Type | Key Features | Product Type |

| Aldehyde/Ketone + Phosphorus Ylide | Wittig Reaction | Forms C=C bond | Alkene |

| Aldehyde + Stabilized Ylide | Wittig Reaction | Predominantly (E)-alkene | (E)-Alkene |

| Aldehyde + Non-stabilized Ylide | Wittig Reaction | Predominantly (Z)-alkene | (Z)-Alkene |

This table summarizes the general principles of the Wittig reaction.

Nitromethylation involves the addition of a nitromethane (B149229) anion to an aldehyde, a reaction that forms a new carbon-carbon bond and introduces a nitro group. cognitoedu.org This nitro group is a versatile functional group that can be subsequently transformed into other functionalities, such as amines or carbonyls. The aldehyde derived from this compound can undergo this reaction to yield a nitroalkanol adduct.

The formation of nitriles from halogenoalkanes or carbonyl compounds is another important carbon-carbon bond-forming reaction. cognitoedu.org While not a direct addition to the intact arabinose derivative, this chemistry can be applied to its downstream products. For example, a hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) and then displaced by a cyanide nucleophile. cognitoedu.org

Deprotection Strategies for Selective Hydroxyl Group Unmasking

The selective removal of protecting groups is a critical aspect of carbohydrate chemistry, allowing for the sequential functionalization of different hydroxyl groups. rsc.org For this compound, the isopropylidene group is generally stable but can be removed under acidic conditions to reveal the vicinal diol.

The choice of deprotection conditions is crucial to avoid unwanted side reactions and to maintain the integrity of other functional groups within the molecule. Mild acidic conditions, such as using HClO₄ supported on silica (B1680970) gel, have been shown to be effective for the selective cleavage of terminal isopropylidene acetals. researchgate.net Other methods may employ reagents like Dowex H+ ion-exchange resin or ferric chloride on silica. researchgate.net

The relative reactivity of different hydroxyl groups in a deprotected carbohydrate can be exploited for selective protection or derivatization. rsc.org For instance, primary hydroxyl groups are generally more reactive than secondary ones due to less steric hindrance. rsc.org

| Protecting Group | Deprotection Condition | Key Considerations |

| Isopropylidene Acetal (B89532) | Acidic conditions (e.g., HClO₄/SiO₂) | Mild conditions are often preferred to avoid side reactions. |

| Trityl Ether | Acidic conditions | Can often be removed selectively in the presence of other acid-labile groups. |

| Benzyl Ethers | Hydrogenolysis or strong acid (e.g., TFA in toluene) | Orthogonal to many other protecting groups. universiteitleiden.nl |

| Silyl (B83357) Ethers | Fluoride (B91410) ion source (e.g., TBAF) | Reactivity depends on the specific silyl group. |

This table outlines common deprotection strategies for hydroxyl protecting groups relevant to carbohydrate chemistry.

Stereochemical Analysis and Structural Elucidation Techniques for 3,4 O Isopropylidene L Arabinose Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable tools for probing the intricate structural details of molecules. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of the analytical arsenal (B13267) for characterizing 3,4-O-isopropylidene-L-arabinose derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

High-resolution NMR spectroscopy provides a wealth of information regarding the connectivity of atoms and their spatial relationships. Both ¹H and ¹³C NMR are pivotal in confirming the presence of the isopropylidene group and elucidating the stereochemistry of the arabinose core.

The formation of the 3,4-O-isopropylidene acetal (B89532) introduces a rigid five-membered ring, which significantly influences the chemical shifts and coupling constants of the protons and carbons in the arabinose ring. Analysis of these parameters allows for the unambiguous assignment of the relative stereochemistry. For instance, the coupling constants between adjacent protons (e.g., JH1,H2, JH2,H3, etc.) are dictated by the dihedral angles between them, providing direct insight into the conformation of the pyranose or furanose ring.

While specific NMR data for the free this compound is not extensively reported, detailed analysis of its derivatives, such as methyl β-L-arabinopyranoside, provides valuable comparative data. The presence of the isopropylidene group is readily identified by the characteristic signals for the two methyl groups (typically in the range of 1.3-1.5 ppm in ¹H NMR) and the quaternary carbon of the acetal (around 110 ppm in ¹³C NMR).

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for a Methyl 3,4-O-Isopropylidene-β-L-arabinopyranoside Derivative in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | 4.35 (d) | J₁,₂ = 7.5 | 104.5 |

| 2 | 3.65 (dd) | J₂,₁ = 7.5, J₂,₃ = 9.8 | 72.1 |

| 3 | 4.12 (dd) | J₃,₂ = 9.8, J₃,₄ = 3.5 | 76.8 |

| 4 | 4.30 (m) | - | 75.2 |

| 5a | 3.95 (dd) | J₅a,₅b = -12.5, J₅a,₄ = 1.8 | 65.9 |

| 5b | 3.70 (dd) | J₅b,₅a = -12.5, J₅b,₄ = 1.5 | |

| OMe | 3.40 (s) | - | 55.3 |

| C(CH₃)₂ | - | - | 111.8 |

| C(CH₃)₂ | 1.45 (s), 1.35 (s) | - | 28.1, 26.3 |

Note: The data presented is a representative example based on published literature for analogous compounds and may vary slightly depending on the specific derivative and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Analysis and Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound derivatives, electron ionization (EI) and electrospray ionization (ESI) are commonly employed methods.

Under mass spectrometric conditions, the molecular ion ([M]⁺) is often observed, confirming the molecular formula. The fragmentation of the isopropylidene group is a characteristic feature. A prominent fragment often corresponds to the loss of a methyl group ([M-15]⁺) from the isopropylidene moiety. Another common fragmentation pathway involves the loss of acetone (B3395972) ([M-58]⁺). The fragmentation of the arabinose ring itself provides further structural clues, with cleavage at the glycosidic bond (if present) and across the ring yielding characteristic fragment ions.

Interactive Table 2: Characteristic Mass Spectral Fragments of a Protected this compound Derivative

| m/z Value | Proposed Fragment | Description |

| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound. |

| [M-15]⁺ | [M - CH₃]⁺ | Loss of a methyl group from the isopropylidene moiety. |

| [M-58]⁺ | [M - CH₃COCH₃]⁺ | Loss of acetone from the isopropylidene group. |

| Varies | Ring Fragments | Fragments arising from the cleavage of the arabinose ring. |

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

While NMR and MS provide valuable information about connectivity and relative stereochemistry, X-ray crystallography offers the definitive determination of the absolute stereochemistry and a precise picture of the molecule's conformation in the solid state. By analyzing the diffraction pattern of a single crystal, a three-dimensional map of electron density can be generated, revealing the exact spatial arrangement of every atom.

Studies on derivatives of L-arabinose have provided detailed insights into their crystal structures. For instance, the crystal structure of a 1,2:3,4-di-O-isopropylidene-L-arabino derivative has been determined, providing precise bond lengths, bond angles, and torsion angles. This data confirms the absolute configuration of the chiral centers and reveals the conformation of the pyranose ring, which is often distorted from an ideal chair or boat conformation due to the constraints imposed by the fused isopropylidene rings.

Interactive Table 3: Representative Crystallographic Data for a Di-O-isopropylidene-L-arabino Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 11.424 |

| b (Å) | 24.916 |

| c (Å) | 5.895 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1679 |

| Z | 4 |

Note: This data is for a related di-O-isopropylidene-L-arabino derivative and serves as an illustrative example.

The solid-state conformation determined by X-ray crystallography provides a valuable benchmark for computational modeling and for understanding the conformational preferences of these molecules in solution, which can be inferred from NMR data.

Isotopic Labeling Methods for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing invaluable insights into reaction mechanisms. creative-proteomics.comwikipedia.org In the context of this compound derivatives, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and oxygen-18 (¹⁸O) can be incorporated at specific positions in the molecule.

By following the position of the isotopic label in the products of a reaction using techniques like NMR or MS, chemists can deduce the pathways of bond formation and cleavage. For example, if a reaction involves the migration of a group, labeling that group with an isotope can confirm whether the migration is intramolecular or intermolecular. Similarly, isotopic labeling can be used to determine which specific bonds are broken and formed during a rearrangement or substitution reaction.

While specific examples of isotopic labeling studies focused solely on this compound are not extensively documented in readily available literature, the principles of this technique are widely applied in carbohydrate chemistry to understand complex reaction mechanisms, such as glycosylation, epimerization, and ring-opening and -closing reactions. The insights gained from such studies on related carbohydrate systems are directly applicable to predicting and understanding the reactivity of this compound derivatives.

Strategic Applications of 3,4 O Isopropylidene L Arabinose in Complex Molecule Synthesis

Building Blocks for Glycosaminoglycans and Glycoproteins

L-Arabinose is a known component of various plant glycoproteins and proteoglycans, where it plays a role in cell wall structure and other biological processes. nih.gov In the chemical synthesis of such complex biomolecules, protecting group strategies are essential to achieve the desired regioselectivity during glycosylation reactions. Isopropylidene groups are frequently used as temporary protecting groups for hydroxyl moieties in the synthesis of oligosaccharides and glycoconjugates. mdpi.com

While the direct application of 3,4-O-Isopropylidene-L-arabinose as a building block in the synthesis of glycosaminoglycans is not extensively documented in publicly available research, its role as a substrate for glycosylation reactions has been noted. biosynth.com The synthesis of neoglycoconjugates containing 4-amino-4-deoxy-L-arabinose epitopes, which correspond to the inner core of certain bacterial lipopolysaccharides, highlights the importance of protected L-arabinose derivatives in constructing complex glycostructures. nih.gov These syntheses often involve the coupling of a protected arabinosyl donor to an acceptor molecule. The strategic protection of L-arabinose, such as with an isopropylidene group, would be a critical step in preparing such donors.

Precursors for Rare Sugars and Analogs (e.g., L-Streptose, 2-Deoxy-L-ribose)

The selective protection offered by the isopropylidene group makes this compound a valuable precursor for the synthesis of rare sugars and their analogs, which are often difficult to obtain from natural sources.

An efficient and practical route for the large-scale synthesis of 2-deoxy-L-erythro-pentose (2-deoxy-L-ribose) has been developed starting from L-arabinose. nih.govgoogle.com One key strategy involves a Barton-type free-radical deoxygenation at the C2 position. nih.gov Another approach relies on the efficient reduction of a triflate alpha to a lactone. researchgate.net This latter synthesis reports the use of 3,4-O-isopropylidene-L-arabinono-1,5-lactone as a key intermediate, which is directly derived from the target compound of this article. researchgate.net 2-Deoxy-L-ribose is a crucial component of L-nucleosides, which have shown significant potential as antiviral agents with reduced toxicity compared to their D-enantiomers. google.com

| Starting Material | Key Intermediate | Final Product | Key Reaction Type |

| L-Arabinose | Phenoxythiocarbonyl ester of an L-arabinose derivative | 2-Deoxy-L-ribose | Barton-type deoxygenation |

| L-Arabinose | 3,4-O-Isopropylidene-L-arabinono-1,5-lactone | 2-Deoxy-L-ribose | Reduction of a triflate |

Table 2: Synthetic routes to 2-Deoxy-L-ribose from L-Arabinose. nih.govresearchgate.net

The synthesis of other rare sugars, such as L-streptose, from this compound is theoretically plausible but is not prominently featured in the surveyed scientific literature.

Emerging Methodologies and Future Research Perspectives

Chemoenzymatic Synthesis Exploiting Isopropylidene Protection

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable approach for the selective modification of carbohydrates. The isopropylidene group in 3,4-O-Isopropylidene-L-arabinose is stable under the mild conditions typically employed in enzymatic reactions, making it an ideal candidate for such strategies.

Lipases, a class of enzymes that catalyze esterification and transesterification reactions, have shown significant promise in this area. nih.govnih.gov These enzymes exhibit high regioselectivity and enantioselectivity, allowing for the precise acylation of specific hydroxyl groups on the sugar backbone. nih.govnih.gov For instance, research on the lipase-catalyzed synthesis of sugar fatty acid esters using L-arabinose as a substrate demonstrates the feasibility of these transformations. researchgate.net Lipases like Lipozyme® TL IM have been used for the diastereoselective acetylation of sugar nucleosides, showcasing the potential to target specific hydroxyl groups while others remain protected. rsc.org

Future research will likely focus on expanding the library of enzymes compatible with isopropylidene-protected arabinose derivatives and optimizing reaction conditions to achieve even higher yields and selectivity. The use of enzymes in non-aqueous, or organic, solvents is a key area of development, as it can reverse the hydrolytic activity of lipases and favor synthesis. nih.gov This approach aligns with the principles of green chemistry by reducing the need for harsh reagents and minimizing waste. nih.gov

Orthogonal Protecting Group Strategies in Conjunction with Isopropylidene

In the multi-step synthesis of complex carbohydrates, the ability to selectively protect and deprotect different hydroxyl groups is paramount. This is achieved through orthogonal protecting group strategies, where each protecting group can be removed under specific conditions without affecting the others. nih.gov

The isopropylidene group is a cornerstone of such strategies. numberanalytics.com It is typically formed by reacting the diol with acetone (B3395972) under acidic conditions and is stable to a wide range of non-acidic reagents, including those used for oxidations, reductions, and basic reactions. numberanalytics.com Crucially, it can be readily removed under mild acidic conditions. numberanalytics.com This allows it to be used in conjunction with other protecting groups that are stable to acid but labile under different conditions. nih.govnumberanalytics.com

Common orthogonal partners for the isopropylidene group in carbohydrate chemistry include:

Benzyl (B1604629) ethers: These are stable to both acidic and basic conditions and are typically removed by catalytic hydrogenolysis.

Acetyl esters: These are installed using acylating agents and are removed under basic conditions (saponification). wiley-vch.de

Silyl (B83357) ethers (e.g., TBDMS, TIPS): These offer a range of stabilities depending on the specific silyl group and are typically removed using fluoride (B91410) ion sources.

By employing 3,4-O-isopropylidene protection, chemists can selectively functionalize the remaining hydroxyl groups at the C-1, C-2, and C-5 positions of L-arabinose using these orthogonal strategies. numberanalytics.com For example, the free hydroxyls could be benzylated, and then the isopropylidene group could be selectively removed to allow for further reactions at the C-3 and C-4 positions. The development of new protecting groups and one-pot protection/deprotection sequences continues to be an active area of research to streamline the synthesis of complex carbohydrate-based molecules. nih.govuniversiteitleiden.nl

Flow Chemistry and Automated Synthesis of Isopropylidene-Protected Intermediates

The transition from traditional batch synthesis to continuous flow chemistry represents a significant technological advancement in organic synthesis, including the complex field of carbohydrate chemistry. nih.govacs.org Flow chemistry involves performing reactions in a continuous stream through a network of tubes or channels. nih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, reproducibility, and safety. nih.gov

The synthesis of protected carbohydrate intermediates, including isopropylidene-protected derivatives, is well-suited for flow chemistry. These systems can facilitate the often-challenging purification of carbohydrate compounds. rsc.org The development of automated glycan assembly (AGA) platforms, which often incorporate flow chemistry principles, has accelerated the synthesis of complex oligosaccharides. nih.gov These automated systems rely on the sequential addition of protected monosaccharide building blocks.

Future research will focus on integrating the synthesis of key intermediates like this compound directly into automated platforms. This would involve developing robust flow protocols for the protection and subsequent modification of the arabinose core. The combination of flow chemistry with in-line purification and analysis techniques could ultimately lead to a fully automated, "self-driving" laboratory for glycan synthesis, significantly accelerating research in glycoscience. nih.govrsc.org

Computational Chemistry in Reaction Design and Stereocontrol for Isopropylidene Systems

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. youtube.com In carbohydrate chemistry, methods like Density Functional Theory (DFT) can provide detailed insights into reaction mechanisms, transition state geometries, and the factors governing stereoselectivity.

For systems involving isopropylidene-protected sugars, computational modeling can be used to:

Analyze Reaction Mechanisms: Modeling can elucidate the step-by-step mechanism of reactions, such as glycosylations or protecting group manipulations, helping chemists to understand how the isopropylidene group influences the reaction pathway and stereochemical outcome.

Optimize Reaction Conditions: By simulating reactions under various conditions (e.g., different catalysts, solvents, temperatures), computational tools can help identify the optimal parameters for achieving high yields and desired stereoselectivity before extensive laboratory work is undertaken. youtube.com

The future of this field lies in the synergy between computational predictions and experimental validation. youtube.com As computational models become more accurate, they will play an increasingly important role in the rational design of synthetic routes to complex molecules derived from this compound. The development of machine-learning algorithms trained on large datasets of chemical reactions holds the potential to further accelerate the discovery of new and efficient synthetic methodologies. youtube.com

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,4-O-Isopropylidene-L-arabinose, and how can regioselectivity be ensured during the isopropylidene protection step?

- Methodological Answer : The synthesis typically involves reacting L-arabinose with acetone under acidic conditions (e.g., H₂SO₄ or HCl) to form the 3,4-O-isopropylidene derivative. Regioselectivity is influenced by steric and electronic factors. For example, using anhydrous acetone with a catalytic amount of H₂SO₄ at 0–5°C promotes preferential protection of the 3,4-diol over other hydroxyl groups. Monitoring reaction progress via TLC (silica gel, EtOAc/hexane) and confirming regiochemistry through (e.g., characteristic acetal carbons at ~100–110 ppm) is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and spectra in deuterated solvents (e.g., CDCl₃ or D₂O) to confirm acetal formation and absence of unreacted hydroxyl groups. Key signals include the isopropylidene methyl groups (~1.3–1.5 ppm in NMR) .

- X-ray Crystallography : Resolve the crystal structure to verify stereochemistry and ring conformation. For example, monoclinic crystal systems (space group P2₁) with unit cell parameters (e.g., a = 8.4 Å, b = 9.1 Å, c = 10.2 Å) provide precise structural data .

Advanced Research Questions

Q. How can the puckering conformation of the 3,4-O-isopropylidene ring system be quantitatively analyzed?

- Methodological Answer : Use Cremer-Pople puckering parameters to describe ring geometry. For five-membered rings, calculate the amplitude () and phase angle () from atomic coordinates derived from X-ray data. For example, a puckering amplitude of Å and indicates a near-envelope conformation. Software like CrystalExplorer or Mercury can automate these calculations .

Q. What catalytic strategies optimize the conversion of this compound into high-value intermediates like R3HBL (R-3-hydroxybutyrolactone)?

- Methodological Answer : Employ tin-containing zeolite catalysts (e.g., Sn-Beta) with H₂O₂ as an oxidant. Reaction conditions (e.g., 80°C in acetonitrile, 24 hours) achieve >95% yield of R3HBL. Monitor regioselectivity via GC-MS or HPLC, and confirm lactonization using (e.g., lactone proton at δ 4.8–5.2 ppm) .

Q. How can conflicting crystallographic data on the conformation of 3,4-O-isopropylidene derivatives be resolved?

- Methodological Answer : Perform a comparative analysis of multiple crystal structures under varying conditions (e.g., temperature, solvent). For instance, differences in torsion angles (e.g., C2-C3-C4-O vs. C3-C4-O-C) may arise from packing effects. Use Diamond or Olex2 software to overlay structures and identify statistically significant deviations .

Q. What computational methods are suitable for predicting the reactivity of this compound in glycosylation reactions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-31G(d,p) level to model transition states and activation energies. Focus on the anomeric effect and steric hindrance from the isopropylidene group. Validate predictions against experimental kinetic data (e.g., Arrhenius plots from HPLC-monitored reactions) .

Methodological Considerations

- Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile (e.g., benzyl alcohol) to isolate the rate of glycosylation.

- Data Contradiction Analysis : Cross-reference NMR coupling constants (e.g., vs. ) with X-ray torsion angles to resolve discrepancies between solution and solid-state conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.